![molecular formula C10H13FN2O B1445147 3-Fluoro-2-(piperidin-4-yloxy)pyridine CAS No. 1189578-05-9](/img/structure/B1445147.png)
3-Fluoro-2-(piperidin-4-yloxy)pyridine
Overview
Description
Preparation Methods
The synthesis of 3-Fluoro-2-(p
Biological Activity
3-Fluoro-2-(piperidin-4-yloxy)pyridine is a compound notable for its unique structural features, which include a fluorine atom at the 3-position of a pyridine ring and a piperidin-4-yloxy substituent at the 2-position. These characteristics enhance its biological activity and reactivity, making it a subject of interest in medicinal chemistry and pharmacology.
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties. Its potential applications span various fields, particularly in the development of therapeutic agents. The compound has been studied for its interactions with biological targets, focusing on its binding affinity to receptors and enzymes. Preliminary data suggest that it may interact with neurotransmitter receptors, indicating possible neuropharmacological effects.
The biological activity of this compound is often evaluated through its ability to inhibit cell proliferation in cancer models. For instance, compounds with structural similarities have shown potent inhibition against L1210 mouse leukemia cells, suggesting that modifications in the molecular structure can influence anti-cancer activity . The mechanism of action typically involves interaction with cellular pathways that regulate growth and apoptosis.
Comparative Analysis
A comparison with structurally related compounds highlights the unique aspects of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Bromo-2-(piperidin-4-yloxy)pyridine | Bromine at the 5-position | Different halogen substitution affects reactivity |
5-Chloro-2-(piperidin-4-yloxy)pyridine | Chlorine at the 5-position | Chlorine vs. fluorine impacts biological activity |
3-Trifluoromethyl-2-(piperidin-4-yloxy)pyridine | Trifluoromethyl group instead of fluorine | Increased lipophilicity may alter pharmacokinetics |
3-Methyl-2-(piperidin-4-yloxy)pyridine | Methyl group at the 3-position | Alters steric hindrance and electronic properties |
The distinct combination of a fluorine atom and a piperidinyl ether functional group contributes to its unique chemical behavior and potential applications compared to these similar compounds.
Inhibition Studies
In a series of studies evaluating the growth inhibitory activity of various derivatives, including those related to this compound, significant findings were reported. For example, certain analogues demonstrated IC(50) values in the nanomolar range against L1210 mouse leukemia cells, indicating strong anti-cancer potential. This suggests that further exploration into the structural optimization of these compounds could lead to more effective therapeutic agents .
Neuropharmacological Effects
Another area of investigation involves the compound's potential neuropharmacological effects. Interaction studies have indicated that it may bind to neurotransmitter receptors, which could have implications for treating neurological disorders. Understanding these interactions is crucial for determining its therapeutic potential in neuropharmacology .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Compounds
3-Fluoro-2-(piperidin-4-yloxy)pyridine serves as a valuable building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for various chemical modifications, making it a versatile precursor in organic synthesis. Researchers have utilized this compound to create derivatives with enhanced properties for further applications in pharmaceuticals and materials science.
Potential Therapeutic Applications
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have demonstrated its efficacy against various cell lines, suggesting that it may be developed into therapeutic agents for treating diseases such as cancer.
Compound Name | IC50 (µM) | Activity Type |
---|---|---|
This compound | 0.048 | Anticancer |
5-Fluoro-2-(piperidin-3-yloxy)pyridine | 0.067 | Antiparasitic |
Dihydroquinazolinone derivative | 0.010 | Antiviral |
This table highlights the competitive potency of this compound compared to other biologically active compounds, particularly in anticancer activity.
Case Studies
In Vitro Studies
A study involving HepG2 liver cancer cells revealed that this compound exhibited significant cytotoxicity with an IC50 value indicating potent activity. This suggests its potential as a candidate for further development in cancer therapy.
Animal Models
In vivo studies using murine models demonstrated that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings underscore its potential therapeutic benefits and warrant further investigation into its mechanisms of action.
Industrial Applications
Beyond its biological applications, this compound is also utilized in the development of new materials and chemical processes. Its properties make it suitable for incorporation into various industrial applications, including the formulation of advanced materials with specific functional characteristics.
Properties
IUPAC Name |
3-fluoro-2-piperidin-4-yloxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSPAPDYZQFCBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=CC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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